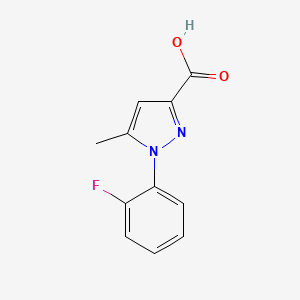

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMVOVXQAXRBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225999-19-8 | |

| Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of a fluorophenyl group and a carboxylic acid moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9FN2O2

- SMILES : CC1=CC(=NN1C2=CC=CC=C2F)C(=O)O

- InChIKey : MSMVOVXQAXRBRP-UHFFFAOYSA-N

The compound possesses a unique structural configuration that may influence its interaction with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |

| U-937 (Acute Monocytic Leukemia) | 0.75 | Inhibits cell proliferation |

| CEM-13 (T-cell Leukemia) | 0.048 | Disrupts mitochondrial function |

The compound has shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the activation of the p53 pathway and subsequent caspase activation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it has demonstrated inhibitory effects on human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.

| Enzyme | Inhibition Constant (Ki) | Selectivity |

|---|---|---|

| hCA IX | 89 pM | High selectivity |

| hCA II | 0.75 nM | Moderate selectivity |

These findings highlight the potential of this compound as a selective inhibitor of hCA enzymes, which could be beneficial for therapeutic applications in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Enzyme Inhibition : By inhibiting carbonic anhydrases, the compound disrupts pH regulation within tumors, leading to reduced tumor viability.

- Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression, contributing to its anticancer effects.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .

- Another investigation demonstrated that the compound effectively inhibited proliferation in U-937 cells, suggesting its utility as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Key applications include:

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit anti-inflammatory effects, making this compound a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of the fluorine atom may enhance the compound's potency and selectivity against specific cancer types .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in disease pathways, which could lead to new treatments for conditions like diabetes and hypertension .

Agricultural Science

In agricultural research, this compound has been explored for its potential as a pesticide or herbicide:

- Pesticidal Activity : Studies have demonstrated that pyrazole derivatives can exhibit insecticidal properties, providing a basis for developing new agrochemicals that are effective against pests while being less harmful to beneficial insects .

- Herbicide Development : The compound's ability to disrupt specific biochemical pathways in plants suggests it could be formulated into herbicides targeting weed species without affecting crop yield .

Materials Science

The unique chemical structure of this compound also opens avenues in materials science:

- Polymer Synthesis : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials .

- Nanomaterials : Research is ongoing into using this compound as a precursor for synthesizing nanomaterials with specific electronic or optical properties, which could be utilized in sensors or photovoltaic devices .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

Fluorophenyl Isomers

- 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1226167-76-5): Fluorine at the meta position of the phenyl ring. Similarity score: 0.82 vs. the target compound.

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 288251-65-0):

Substituted Phenyl Groups

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1225539-41-2):

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid :

Modifications on the Pyrazole Core

Substituent Position and Type

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1004643-64-4):

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :

Halogenated Derivatives

- 1-(2-Bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Bromine addition at C2 of the phenyl ring.

Preparation Methods

Substitution/Hydrolysis and Condensation/Cyclization Approach

A patent describing a closely related pyrazole carboxylic acid derivative outlines a two-step method adaptable for the preparation of this compound:

Step 1: Substitution/Hydrolysis

- Dissolve an alpha,beta-unsaturated ester (bearing the desired substituents) and an acid-binding agent in an organic solvent.

- Add 2,2-difluoroacetyl halide (or analogous acyl halide with fluorine substitution) dropwise at low temperature to form an alpha-difluoroacetyl intermediate.

- Hydrolyze the intermediate with alkali to obtain a solution of the alpha-difluoroacetyl intermediate.

Step 2: Condensation/Cyclization

- Add a catalyst such as potassium iodide or sodium iodide to the intermediate solution.

- React with methylhydrazine aqueous solution at low temperature to promote condensation.

- Apply reduced pressure and raise temperature to facilitate cyclization forming the pyrazole ring.

- Acidify the reaction mixture to precipitate the crude pyrazole carboxylic acid.

- Recrystallize from an alcohol-water mixture (35-65% alcohol, e.g., methanol, ethanol, or isopropanol) to purify the product.

This method achieves high regioselectivity and purity, with yields reported around 75-76% and HPLC purity exceeding 99.5% for related pyrazole carboxylic acids.

Regiocontrolled Synthesis Using Trichloromethyl Enones

An alternative method reported in academic literature focuses on regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which can be adapted for fluorophenyl derivatives:

- Use of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones as starting materials.

- Reaction with phenylhydrazines (free or hydrochloride salts) in methanol solvent.

- The nature of the hydrazine controls regioselectivity:

- Aryl hydrazine hydrochlorides favor formation of the 1,3-regioisomer.

- Free aryl hydrazines favor the 1,5-regioisomer.

- The trichloromethyl group acts as a precursor for the carboxyalkyl moiety, allowing a one-pot three-component process.

- Reaction conditions typically involve mild heating (e.g., 4 hours at reflux) to consume starting material fully.

- The regioisomers can be isolated by chromatographic methods or crystallization.

This method provides moderate to excellent yields (37–97%) and allows selective access to desired regioisomers without the need for protecting groups or additives.

Comparative Table of Preparation Methods

| Aspect | Substitution/Hydrolysis + Condensation/Cyclization | Trichloromethyl Enones Method |

|---|---|---|

| Starting Materials | Alpha,beta-unsaturated ester, acyl halide | 1,1,1-Trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones, phenylhydrazines |

| Key Reagents | Methylhydrazine aqueous solution, potassium iodide | Phenylhydrazine (free or hydrochloride), methanol solvent |

| Reaction Conditions | Low temperature addition, then reduced pressure and heating for cyclization | Reflux in methanol, 4–16 hours depending on conversion |

| Regioselectivity Control | Catalyst and reaction conditions | Nature of hydrazine (free vs. hydrochloride) |

| Purification | Acidification, filtration, recrystallization | Column chromatography or crystallization |

| Yield Range | ~75% | 37–97% |

| Product Purity (HPLC) | >99.5% | High, confirmed by NMR and SCXR |

| Advantages | High purity, scalable | Regiocontrol without protecting groups |

| Limitations | Requires careful temperature and pH control | Requires chromatographic purification |

Detailed Research Findings

- The substitution/hydrolysis method benefits from the use of potassium iodide as a catalyst, which facilitates the condensation and cyclization steps to form the pyrazole ring efficiently.

- The recrystallization solvent ratio (35-65% alcohol in water) is critical for obtaining high purity crystals of the pyrazole carboxylic acid.

- The regioselectivity in the trichloromethyl enone method is strongly influenced by the protonation state of the hydrazine: protonated hydrazines (hydrochloride salts) yield predominantly 1,3-substituted pyrazoles, whereas free hydrazines favor 1,5-substitution.

- NMR and single-crystal X-ray diffraction analyses confirm the structural assignments and regioisomeric purity.

- The trichloromethyl group serves as a versatile handle, undergoing methanolysis to yield the carboxyalkyl functionality in situ, simplifying the synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and what critical steps influence yield?

Synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors and pyrazole intermediates. Key steps include:

- Cyclocondensation : Formation of the pyrazole ring via hydrazine derivatives reacting with β-keto esters or α,β-unsaturated ketones .

- Fluorophenyl Substitution : Introduction of the 2-fluorophenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring precise temperature control (80–120°C) and catalysts like Pd(PPh₃)₄ .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH under reflux . Yield optimization depends on reaction time, solvent polarity (DMF or THF), and stoichiometric ratios of reagents .

Q. How is structural characterization performed for this compound, and what spectral signatures are critical?

- NMR :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.5 ppm (methyl group), and δ 12.5 ppm (carboxylic acid proton) .

- ¹³C NMR : Signals at ~165 ppm (C=O), 150–160 ppm (pyrazole C3), and 110–125 ppm (fluorinated aromatic carbons) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using purified enzymes and colorimetric detection (e.g., prostaglandin E₂ quantification) .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains (e.g., Candida albicans) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclocondensation to induce asymmetry .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

- Crystallization : Solvent-mediated crystallization in ethanol/water mixtures to isolate dominant enantiomers (>90% ee) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity vs. metabolite effects .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic or impurity-driven discrepancies .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact SAR for pyrazole derivatives?

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility. Correlate with LogP values (e.g., XLogP3 = 2.4 for trifluoromethyl analogs) .

- Methyl Groups : Improve membrane permeability (e.g., PAMPA assay) but increase CYP450-mediated oxidation risks .

- Fluorine Positioning : 2-Fluorophenyl substitution improves target binding affinity (e.g., kinase inhibition) versus 3- or 4-fluoro analogs .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB ID: 5KIR) or p38 MAP kinase (PDB ID: 3D83) .

- MD Simulations : GROMACS-based simulations (50 ns) to assess stability of ligand-protein complexes in aqueous environments .

- QSAR Models : Develop regression models correlating substituent electronegativity with IC₅₀ values for anti-inflammatory activity .

Methodological Guidance Tables

Q. Table 1: Key Reaction Parameters for Pyrazole Ring Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield at 90°C |

| Solvent | DMF | Polarity ↑ |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | ↓ Side Products |

| Reaction Time | 12–18 h | Completeness |

| Source : |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.